4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Overview
Description
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid is a useful research compound. Its molecular formula is C24H24O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Crystal Structure Analysis
- The crystal structures of derivatives of terphenyl carboxylic acids, similar to 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, have been studied to understand the influence of hydrogen bonding on crystal packing. Such studies are crucial for the development of materials with specific physical properties (Owczarzak et al., 2013).
2. Hydrogen Bonding Studies
- Research on compounds like 4-aminophenyl ethanol, which can form hydrogen bonds with carboxylic acids, provides insights into the complex structures and interactions relevant to 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid. These studies are significant in understanding molecular interactions in various chemical and biological systems (Obenchain et al., 2015).
3. Synthesis of Polymers
- Initiators derived from compounds similar to 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid have been used for the synthesis of polymers like poly(ε-caprolactones) and poly(methyl methacrylate), which have a wide range of industrial applications (Sane et al., 2013).
4. Solid Phase Synthesis
- Derivatives of terphenyl carboxylic acids have been used as linkers in solid-phase synthesis. This approach is crucial for the development of pharmaceutical compounds and complex organic molecules (Bleicher et al., 2000).
5. Polymer Material Development
- Research into the solubility and thermal properties of polymers derived from terphenyl carboxylic acids contributes to the development of new materials with specific characteristics for various applications (Spiliopoulos & Mikroyannidis, 1998).
6. Synthesis of Pharmaceutical Intermediates
- The synthesis of 4''-alkoxy-1,1':4',1''-terphenyl-4-carboxylic acids, similar to the compound , plays a role in the production of pharmaceutical intermediates for antifungal agents like Caspofungin analogs (Zhang Wan-nian, 2010).
7. Understanding Magnetic Properties
- Studies on organic nitroxides related to terphenyl carboxylic acids help in understanding the magnetic properties of these compounds, which is significant in the field of material science (Field & Lahti, 2003).
Mechanism of Action
Target of Action
The primary target of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-Terphenyl]-4-carboxylic acid is 1,3-β-D glucan synthase , an enzyme crucial to the synthesis of the fungal cell wall . This enzyme is expressed in various Candida species, including C. albicans, C. parapsilosis, C. tropicalis, and C. guiillermondi, as well as A. fumigatus .
Mode of Action
The compound inhibits the action of 1,3-β-D glucan synthase, disrupting the synthesis of the fungal cell wall . This interaction results in a weakened cell wall, leading to the death of the fungal cells .
Biochemical Pathways
The inhibition of 1,3-β-D glucan synthase disrupts the glucan synthesis pathway, a critical component of the fungal cell wall . This disruption affects the structural integrity of the cell wall, leading to cell lysis and death .
Pharmacokinetics
The compound has excellent bioavailability when administered intravenously . It exhibits extensive protein binding (>99%) and has a long elimination half-life of 27 hours, extending to 40-50 hours at the terminal phase . The compound is primarily excreted in the feces (~30%), with less than 1% excreted in the urine .
Result of Action
The inhibition of 1,3-β-D glucan synthase by 4’‘-(Pentyloxy)-[1,1’:4’,1’'-Terphenyl]-4-carboxylic acid leads to a weakened fungal cell wall, causing cell lysis and death . This results in the effective treatment of infections caused by various Candida species and A. fumigatus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the stability of the solution reconstituted with 20% (w/w) ethanol anhydrous in water for injections has been demonstrated for 3 hours at 25°C and for 2 hours at 5°C . Additionally, the presence of hydroxyl groups at the three amino acid residues forming the cyclic lipopeptide core improves the solubility of the drug in water and aids its stability in solutions .
Future Directions
Properties
IUPAC Name |
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUMVXKBCYBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158938-08-0 | |
Record name | 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid?
A1: This compound acts as a key intermediate in the production of anidulafungin []. Anidulafungin is an antifungal medication used to treat invasive candidiasis, a serious fungal infection. Therefore, developing an efficient synthesis for this intermediate is crucial for the cost-effective production of this important drug.
Q2: What synthetic approach was used to produce 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid in this research?
A2: The researchers employed a four-step synthesis starting from 1,4-dibromobenzene []. The process involved a Grignard reaction, an addition reaction, a Suzuki coupling reaction, and finally a hydrolytic reaction to obtain the target compound.
Q3: What are the advantages of the presented synthetic route for 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid?
A3: The researchers highlight several advantages of their method, including simplicity, low cost, high safety, and suitability for industrial production []. These factors are essential for the scalable and economically viable synthesis of anidulafungin.
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